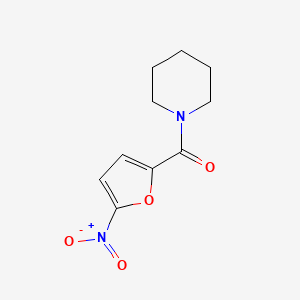

1-(5-Nitrofuran-2-carbonyl)piperidine

Description

Significance of Furan (B31954) and Piperidine (B6355638) Moieties in Contemporary Drug Design

Similarly, the piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important synthetic fragments in drug design. nih.govnih.gov Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pub This scaffold is also found in numerous natural alkaloids with significant biological activity, such as morphine and quinine. encyclopedia.pub The versatility of the piperidine ring allows for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacological profile. nbinno.com

The combination of these two privileged scaffolds into a hybrid molecule, such as 1-(5-Nitrofuran-2-carbonyl)piperidine, offers the potential to create synergistic effects or novel pharmacological activities by leveraging the distinct properties of each moiety.

Table 1: Pharmacological Applications of Furan and Piperidine Derivatives

| Moiety | Therapeutic Class | Examples of Activities |

| Furan | Antimicrobial | Antibacterial, Antifungal, Antiviral orientjchem.orgutripoli.edu.lyutripoli.edu.ly |

| Anti-inflammatory | Inhibition of inflammatory pathways ijabbr.comutripoli.edu.ly | |

| Anticancer | Induction of apoptosis in cancer cells orientjchem.orgijabbr.com | |

| CNS Agents | Antidepressant, Anticonvulsant utripoli.edu.ly | |

| Piperidine | Analgesics | Opioid receptor modulation (e.g., Fentanyl) encyclopedia.pubwikipedia.org |

| Antipsychotics | Dopamine and serotonin (B10506) receptor antagonism nih.gov | |

| Antihistamines | H1 receptor blockade | |

| Anticancer | Various mechanisms targeting cancer cells encyclopedia.pubresearchgate.net |

Historical Context and Re-evaluation of Nitrofuran Antibacterials in Response to Antimicrobial Resistance

The nitrofuran class of synthetic antibiotics was first introduced in the 1940s and 1950s. nih.govplos.org Compounds like nitrofurantoin (B1679001) and furazolidone (B1674277) have been used for decades to treat bacterial infections, particularly urinary tract infections. plos.orgnih.govmdpi.com The mechanism of action of nitrofurans involves their reduction by bacterial nitroreductases to form highly reactive intermediates that can damage bacterial DNA, ribosomes, and other cellular components. nih.govplos.org

For many years, the development of new nitrofuran derivatives was limited. However, the escalating global crisis of antimicrobial resistance (AMR) has prompted a re-evaluation of older antibiotic classes. nih.govplos.org As many common pathogens have developed resistance to frontline antibiotics, nitrofurans have regained attention due to their retained efficacy against some of these resistant strains. mdpi.comsemanticscholar.org The low rate of resistance development to nitrofurantoin, in particular, has made it a valuable therapeutic option. nih.gov This resurgence of interest has spurred new research into developing novel nitrofuran analogs with improved potency, broader spectrum of activity, and the potential to overcome existing resistance mechanisms. nih.govplos.org

Positioning of this compound within Nitrofuran Research

The compound this compound is a derivative of 5-nitrofuran-2-carboxylic acid, a key intermediate in the synthesis of various nitrofuran-based compounds. Research into 5-nitrofuran derivatives is diverse, exploring their potential as antibacterial, antitubercular, and antiparasitic agents. researchgate.netnih.govnih.gov The core structure of these compounds is the 5-nitrofuran ring, which is often considered the "warhead" responsible for the antimicrobial activity through bioreductive activation. nih.govrsc.org

The synthesis of hybrid molecules that couple the 5-nitrofuran moiety with other heterocyclic systems, such as piperidine, is a strategic approach in modern nitrofuran research. nih.gov This strategy aims to modulate the physicochemical properties of the parent nitrofuran, potentially enhancing its target specificity, cellular uptake, or pharmacokinetic profile. The piperidine moiety in this compound can be viewed as a scaffold that can be further functionalized to explore structure-activity relationships (SARs). By modifying the piperidine ring, researchers can investigate how changes in lipophilicity, steric bulk, and electronic properties influence the biological activity of the nitrofuran core.

Research Aims and Academic Significance of Investigating the Chemical Compound

The investigation of this compound and related compounds is driven by several key research aims with significant academic implications. A primary goal is the discovery and development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. The academic significance of this research lies in understanding the fundamental principles that govern the biological activity of nitrofuran-piperidine hybrids.

Specific research aims often include:

Synthesis and Characterization: The development of efficient and versatile synthetic routes to produce a library of this compound analogs.

Biological Evaluation: Screening these compounds against a panel of clinically relevant microorganisms, including multidrug-resistant strains, to determine their antimicrobial spectrum and potency.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the compound to identify key structural features that are essential for its biological activity. nih.govnih.gov This provides valuable insights for the rational design of more potent and selective analogs.

Mechanism of Action Studies: Investigating how these compounds exert their antimicrobial effects at the molecular level, which can reveal novel drug targets or mechanisms to overcome resistance.

The academic significance of such investigations extends beyond the immediate goal of drug discovery. It contributes to a deeper understanding of the interplay between chemical structure and biological function, a central theme in medicinal chemistry. Furthermore, this research can lead to the development of new chemical probes to study biological processes and can provide a foundation for the design of future therapeutic agents targeting a range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

(5-nitrofuran-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-10(11-6-2-1-3-7-11)8-4-5-9(16-8)12(14)15/h4-5H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPKKCPMBWWWIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Nitrofuran 2 Carbonyl Piperidine and Analogues

Strategies for the Construction of 5-Nitrofuran-2-carboxylic Acid Scaffolds

The cornerstone of the nitrofuran portion of the target molecule is 5-nitrofuran-2-carboxylic acid. Its synthesis is critical and presents unique challenges due to the sensitivity of the furan (B31954) ring to harsh reaction conditions. The most common precursor is furfural (B47365), a biomass-derived compound. chemistryviews.org

The nitration of furfural is a key transformation, but the heteroaromatic structure is susceptible to degradation under strong nitrating conditions, often leading to low yields and poor reproducibility. chemistryviews.org Milder nitrating agents, such as acetyl nitrate (B79036), are more suitable. However, the preparation and storage of acetyl nitrate pose significant safety risks due to its explosive nature. chemistryviews.org To circumvent these issues, modern approaches focus on the in situ generation of acetyl nitrate in continuous flow platforms. This methodology not only avoids the handling of hazardous materials but also allows for precise control over reaction parameters, leading to safer and more efficient production of 5-nitrofurfural, which can then be oxidized to the desired carboxylic acid. chemistryviews.org

An alternative strategy for creating functionalized furan-2-carboxylic acid scaffolds involves transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling reaction can be employed between methyl 5-bromofuran-2-carboxylate and an appropriate boronic acid, followed by hydrolysis of the ester to yield the carboxylic acid. mdpi.com This method is particularly valuable for synthesizing analogues with substitutions at the 5-position of the furan ring.

The synthesis of various 5-nitrofuran derivatives for biological screening underscores the accessibility of the core 5-nitrofuran-2-carboxylic acid scaffold, which serves as a common starting point for further elaboration. nih.govresearchgate.netnih.gov

Synthetic Approaches to Piperidine (B6355638) Ring Formation and Functionalization

The piperidine ring is a ubiquitous structural motif in bioactive molecules, and numerous synthetic methods have been developed for its construction and functionalization. digitellinc.combenthamscience.com These strategies can be broadly categorized into three main routes: the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization of acyclic amines, and intermolecular multicomponent reactions. nih.gov

Hydrogenation of Pyridines: The reduction of pre-functionalized pyridine rings is one of the most direct methods for obtaining substituted piperidines. researchgate.net This process typically requires transition metal catalysis (e.g., using rhodium, ruthenium, iridium, or palladium) and can be conducted under harsh conditions of high temperature and pressure. nih.gov However, significant progress has been made in developing methods that proceed under milder conditions. Non-metal alternatives, such as the use of borenium ions and hydrosilanes, have also been developed for the diastereoselective reduction of substituted pyridines. nih.gov

Intramolecular Cyclization: This approach involves the ring closure of a linear substrate containing a nitrogen source. nih.gov A variety of reaction types can be utilized to form the C-N or C-C bond that completes the six-membered ring, including:

Reductive Amination: Cyclization of amino-aldehydes or amino-ketones.

Aza-Michael Reaction: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system. nih.gov

Radical-Mediated Cyclization: Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidines in good yields. nih.govresearchgate.net

Alkene Cyclization: Gold(I) or palladium-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines. nih.gov

Intermolecular Reactions: These methods construct the piperidine ring by combining two or more separate components. The Mannich reaction, which condenses an aldehyde, a primary amine, and a dialkyl β-ketocarboxylate, is a classic example used to form 4-piperidones. dtic.mil

Functionalization of Preexisting Piperidine Rings: An alternative to de novo ring construction is the direct functionalization of a pre-formed piperidine ring. Modern methods allow for site-selective C-H functionalization at the C2, C3, or C4 positions. nih.govresearchgate.net This is often achieved using rhodium-catalyzed C-H insertion reactions, where the regioselectivity can be controlled by the choice of catalyst and the nitrogen protecting group. nih.govresearchgate.net Transition-metal-catalyzed C-H activation can also be used for direct arylation at the C2 position. researchgate.net

| Strategy | Description | Key Reaction Types | References |

|---|---|---|---|

| Hydrogenation of Pyridines | Reduction of a pre-formed pyridine ring to a piperidine. | Catalytic hydrogenation (Rh, Ru, Pd), non-metal reduction (hydrosilanes). | nih.govresearchgate.net |

| Intramolecular Cyclization | Ring closure of an acyclic precursor containing a nitrogen atom. | Reductive amination, Aza-Michael reaction, radical cyclization, alkene amination. | nih.govdtic.mil |

| Intermolecular Reactions | Construction of the ring from multiple components in a single or stepwise process. | Mannich reaction, [5+1] annulations. | nih.govdtic.mil |

| C-H Functionalization | Direct introduction of substituents onto a pre-formed piperidine ring. | Rh-catalyzed C-H insertion, Pd-catalyzed C-H activation/arylation. | nih.govresearchgate.netresearchgate.net |

Optimization of Amidation Reactions for the Coupling of Nitrofuran and Piperidine Moieties

The final key step in the synthesis of 1-(5-nitrofuran-2-carbonyl)piperidine is the formation of an amide bond between the 5-nitrofuran-2-carboxylic acid and piperidine moieties. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the piperidine nitrogen.

A common and effective method involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI). mdpi.com This reaction forms a highly reactive acyl-imidazole intermediate, which readily reacts with the amine to form the desired amide. Other classical methods include converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride before the addition of piperidine.

Modern peptide coupling reagents are widely used to optimize this reaction, offering mild conditions and high yields. The choice of coupling reagent, solvent, and additives is crucial for an efficient reaction.

| Reagent Class | Examples | Mechanism/Notes | References |

|---|---|---|---|

| Carbodiimides | DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid. Often used with additives like HOBt or HOAt to suppress side reactions and racemization. | rsc.org |

| Phosphonium Salts | BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | Forms a reactive acylphosphonium species. Highly efficient but generates carcinogenic HMPA as a byproduct. | rsc.org |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Among the most effective coupling reagents, known for fast reaction rates and high yields. | rsc.org |

| Other | CDI (1,1'-carbonyldiimidazole), SOCl₂ (thionyl chloride) | CDI forms an acyl-imidazole intermediate. SOCl₂ forms a highly reactive acyl chloride. | mdpi.com |

The optimization of these reactions also extends to the choice of solvent. Traditionally, chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like N,N-dimethylformamide (DMF) have been used. However, due to environmental and safety concerns, research has focused on identifying greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or ethyl acetate, which have been shown to be suitable replacements in many common amidation protocols. rsc.org

Advanced Methodologies in the Synthesis of this compound Derivatives

Modern catalytic methods offer powerful tools for the efficient and selective synthesis of both the piperidine and nitrofuran components.

Transition Metal Catalysis:

Piperidine Synthesis: Transition metals are central to many piperidine syntheses. digitellinc.com This includes the hydrogenation of pyridines and the direct, site-selective C-H functionalization of the piperidine ring using rhodium, palladium, or copper catalysts. nih.govnih.govacs.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are also used to prepare N-aryl piperidine derivatives. researchgate.net

Nitrofuran Synthesis: As mentioned previously, palladium-catalyzed Suzuki coupling provides a versatile route to substituted 5-arylfuran-2-carboxylates, which are precursors to analogues of the target molecule. mdpi.com

Organocatalysis: Organocatalysis has emerged as a powerful strategy, particularly for the asymmetric synthesis of chiral building blocks.

Piperidine Synthesis: Small organic molecules, such as the amino acid L-proline, can catalyze domino or cascade reactions to construct polysubstituted piperidine rings with high stereoselectivity. nih.govacs.org These reactions often mimic biosynthetic pathways, for example, by using a proline-catalyzed Mannich reaction to generate chiral 2-substituted piperidines. rsc.orgacs.org This biomimetic approach can yield natural product analogues with high enantiomeric excess (up to 97% ee). acs.org

Green chemistry principles are increasingly being incorporated into synthetic planning. For the synthesis of nitrofuran-piperidine hybrids, several areas have seen improvement:

Flow Chemistry: The development of a continuous flow platform for the nitration of furfural represents a major advance in safety and efficiency. chemistryviews.org This technology minimizes the accumulation of hazardous intermediates and allows for better process control.

Solvent Selection: The evaluation and adoption of greener solvents for key steps like amidation reactions reduce the environmental impact of the synthesis. rsc.org Replacing solvents like DCM and DMF with more benign alternatives is a critical consideration. rsc.org

Energy Efficiency: The use of microwave irradiation to accelerate reactions, as demonstrated in the preparation of some 5-nitrofuran-2-yl derivatives, can reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Considerations for Stereoselective Synthesis of Piperidine-Containing Nitrofuran Hybrids

Introducing stereocenters into the piperidine ring in a controlled manner is crucial for developing analogues with specific three-dimensional structures. This is often essential for modulating biological activity.

Asymmetric Organocatalysis: This is a leading strategy for establishing chirality during ring formation. The use of chiral organocatalysts, like L-proline and its derivatives, in domino Michael addition/aminalization or Mannich reactions can generate polysubstituted piperidines with the formation of multiple contiguous stereocenters in a single step with excellent enantioselectivity. nih.govacs.org

Catalyst-Controlled C-H Functionalization: For modifying a pre-existing prochiral piperidine ring, chiral transition metal catalysts offer a powerful solution. Chiral rhodium catalysts have been designed to perform regio-, diastereo-, and enantioselective C-H functionalization at different positions on the piperidine ring. nih.govresearchgate.net The stereochemical outcome is dictated by the intricate interplay between the substrate, the protecting group on the piperidine nitrogen, and the chiral ligands of the catalyst. nih.gov

Substrate Control: Stereoselectivity can also be achieved by using chiral starting materials. For example, cyclization of a precursor derived from a chiral pool starting material can lead to an enantiomerically pure piperidine derivative. The stereochemical configurations at the ring atoms are often critical for the desired properties of the final compound. google.com

| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | References |

|---|---|---|---|---|

| Organocatalysis | (L)-Proline | Biomimetic Mannich reaction of Δ¹-piperideine with ketones. | Up to 97% ee. | acs.org |

| Organocatalysis | O-TMS protected diphenylprolinol | Domino Michael addition/aminalization of aldehydes and nitroolefins. | Excellent enantioselectivity. | nih.gov |

| Transition Metal Catalysis | Chiral Rhodium Complexes (e.g., Rh₂(R-TCPTAD)₄) | Site-selective C-H functionalization of N-Boc-piperidine. | Regio-, diastereo-, and enantioselective control. | nih.govresearchgate.net |

| Substrate-based | Chiral acyclic precursors | Intramolecular cyclization. | Depends on the chirality of the starting material. | google.com |

Spectroscopic and Spectrometric Characterization Techniques for Novel Derivatives

The structural elucidation and confirmation of novel derivatives of this compound rely heavily on a combination of modern spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule. The primary techniques employed for the characterization of these compounds include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound analogues.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical this compound derivative, the spectrum is characterized by distinct signals corresponding to the protons on the 5-nitrofuran ring and the piperidine ring.

The two protons on the furan ring are expected to appear as doublets in the aromatic region, typically between δ 7.0 and δ 8.0 ppm. Their distinct chemical shifts are due to the strong electron-withdrawing effect of the nitro group. The protons on the piperidine ring, being part of a saturated heterocyclic system, resonate in the upfield region. Due to the amide linkage, the protons on the carbons adjacent to the nitrogen (C2' and C6') are deshielded and appear as broad multiplets around δ 3.5-3.8 ppm. The remaining piperidine protons (C3', C4', C5') produce a complex set of overlapping multiplets at approximately δ 1.5-1.8 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Typical Coupling Constant (J) in Hz |

|---|---|---|---|

| Furan H-3 | 7.30 - 7.50 | d (doublet) | ~3.5 - 4.0 |

| Furan H-4 | 7.60 - 7.80 | d (doublet) | ~3.5 - 4.0 |

| Piperidine H-2', H-6' (α to N) | 3.60 - 3.80 | m (multiplet) | - |

| Piperidine H-3', H-5' (β to N) | 1.60 - 1.80 | m (multiplet) | - |

| Piperidine H-4' (γ to N) | 1.50 - 1.70 | m (multiplet) | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. In derivatives of this compound, distinct signals are observed for the carbonyl carbon, the furan ring carbons, and the piperidine ring carbons.

The amide carbonyl carbon (C=O) is significantly deshielded and typically appears in the range of δ 158-162 ppm. The carbons of the 5-nitrofuran ring resonate in the aromatic region, with the carbon bearing the nitro group (C5) appearing at the most downfield position. The carbons of the piperidine ring appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C2' and C6') are found around δ 45-50 ppm, while the other carbons (C3', C4', C5') appear further upfield between δ 20-30 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Amide Carbonyl (C=O) | 158.0 - 162.0 |

| Furan C2 | 148.0 - 152.0 |

| Furan C5 | 150.0 - 154.0 |

| Furan C3 | 113.0 - 116.0 |

| Furan C4 | 118.0 - 121.0 |

| Piperidine C2', C6' (α to N) | 45.0 - 50.0 |

| Piperidine C3', C5' (β to N) | 25.0 - 28.0 |

| Piperidine C4' (γ to N) | 23.0 - 26.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound and its analogues shows characteristic absorption bands that confirm the presence of key structural features.

The most prominent bands include a strong absorption for the amide carbonyl (C=O) stretching vibration, typically observed in the range of 1630-1670 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two strong stretching vibrations: an asymmetric stretch around 1500-1540 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹. Other significant absorptions include C-H stretching from the piperidine ring's aliphatic protons (2850-3000 cm⁻¹) and C=C and C-O stretching from the furan ring in the fingerprint region.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H (Piperidine) | Stretching | 2850 - 2950 | Medium-Strong |

| Amide C=O | Stretching | 1630 - 1670 | Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1540 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1360 | Strong |

| Furan Ring C-O-C | Stretching | 1020 - 1250 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers additional structural evidence. For this compound (C₁₀H₁₂N₂O₄, Molecular Weight: 224.21 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 224. The fragmentation often involves the loss of the nitro group (NO₂) or cleavage at the amide bond, leading to characteristic fragment ions such as the 5-nitrofuranoyl cation (m/z 126) and the piperidinyl cation (m/z 84).

Structure Activity Relationship Sar and Computational Chemistry Studies

Comprehensive Structure-Activity Relationship (SAR) Analysis of 1-(5-Nitrofuran-2-carbonyl)piperidine Analogues

Influence of Substitutions on the 5-Nitrofuran Ring on Biological Activity

The 5-nitrofuran ring is a critical pharmacophore in this class of compounds. Its biological activity, particularly its antimicrobial effects, is largely dependent on the enzymatic reduction of the nitro group at the 5-position. researchgate.net This reduction process, catalyzed by nitroreductases within target organisms, generates reactive cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) derivatives, which are responsible for the compound's therapeutic action. mdpi.comresearchgate.netasm.org

The presence of the 5-nitro group is often considered essential for the primary mechanism of action. aimspress.com Modifications elsewhere on the furan (B31954) ring can, however, modulate the compound's electronic properties and, consequently, its activity. For instance, the introduction of various functional groups can alter the reduction potential of the nitro group, influencing the rate and efficiency of its bioactivation. nih.gov Late-stage functionalization techniques have been employed to introduce groups like hydroxyl, methyl, azido, and cyano, leading to derivatives with varied antibacterial profiles. rsc.orgnih.gov Studies on related nitrofuran derivatives have shown that even minor structural changes can significantly impact the spectrum and potency of their activity. researchgate.netnih.gov

| Substitution Position | Type of Substituent | Observed Effect on Activity | Rationale |

|---|---|---|---|

| Position 5 | -NO₂ (Nitro group) | Generally essential for antimicrobial activity. aimspress.com | Acts as a prodrug element; undergoes bioreduction to form cytotoxic species. asm.org |

| Other Ring Positions | Electron-withdrawing groups | Can enhance activity. | May facilitate the reduction of the nitro group by altering the electronic density of the ring system. nih.gov |

| Other Ring Positions | Bulky/Aromatic groups | Variable; can decrease activity. nih.gov | May cause steric hindrance, affecting the interaction with activating enzymes or biological targets. nih.gov |

Modulatory Role of the Piperidine (B6355638) Moiety and its Substituent Variations

Variations in the piperidine ring can drastically alter biological activity. For example, introducing unsaturation into the ring has been shown to increase potency in some analogue series, potentially by inducing a more planar conformation that favors target binding. dndi.org Substitutions on the piperidine ring can also fine-tune the molecule's properties. Adding small alkyl or functional groups can modify its interaction with target proteins and improve selectivity. nih.govnih.gov In studies of piperidine derivatives as CCR5 antagonists, various substitutions were explored to optimize activity. scilit.com Similarly, research on other piperidine-containing compounds has demonstrated that this moiety is crucial for establishing specific interactions, such as hydrogen bonds or hydrophobic contacts, within the active site of a biological target. nih.govresearchgate.net Replacing the piperidine with other cyclic or acyclic structures often leads to a significant loss of activity, highlighting its importance for maintaining the optimal molecular shape and properties. dndi.org

| Modification | Example | General Outcome | Potential Rationale |

|---|---|---|---|

| Introduction of Unsaturation | Piperidine → Tetrahydropyridine | Can increase potency. dndi.org | Flattens the ring, altering the compound's conformation and potentially improving target fit. |

| Ring Substitution | Addition of small alkyl or polar groups | Can modulate potency and selectivity. nih.gov | Alters lipophilicity, steric profile, and potential for new interactions with the target. |

| Ring Replacement | Piperidine → Acyclic amine | Often results in loss of activity. dndi.org | The constrained conformation of the piperidine ring is critical for proper orientation in the binding site. |

| Ring Replacement | Piperidine → Morpholine | Can lead to inactive compounds. dndi.org | Changes in electronics and hydrogen bonding capacity due to the oxygen atom can be unfavorable for binding. |

Significance of the Carbonyl Linker in Determining Activity Profiles

Furthermore, the carbonyl oxygen is a potent hydrogen bond acceptor. creative-proteomics.com This feature allows it to form critical hydrogen bonds with amino acid residues (such as -NH or -OH groups) in a protein's active site, which can anchor the molecule and contribute significantly to binding affinity. nih.gov The electrophilic nature of the carbonyl carbon also influences the molecule's reactivity and electronic distribution. creative-proteomics.com In related structures, the nature of the linker between aromatic systems has been shown to be a key determinant of biological activity. nih.gov

Correlation of Stereoelectronic Features with Observed Activity

The biological activity of this compound analogues is fundamentally governed by their stereoelectronic features. The term "stereoelectronic" refers to the combined influence of the molecule's three-dimensional shape (steric effects) and the distribution of its electrons (electronic effects).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. aimspress.comnih.gov By analyzing various molecular descriptors (e.g., physicochemical, topological, and electronic properties), QSAR models can predict the activity of novel compounds and provide insights into the structural features that drive activity, thereby guiding rational drug design. nih.gov

Development and Validation of 3D-QSAR Models (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods extend this concept by considering the 3D properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields. slideshare.netnih.govunicamp.br

To develop a CoMFA or CoMSIA model for analogues of this compound, a series of structurally related compounds with known biological activities would be required. The process involves:

Molecular Alignment: All molecules in the dataset are structurally aligned based on a common scaffold, such as the nitrofuran-carbonyl core.

Field Calculation: The aligned molecules are placed in a 3D grid. For each molecule, steric and electrostatic interaction energies (fields) are calculated at each grid point using a probe atom. CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unicamp.brnih.gov

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to derive a mathematical equation that correlates the variations in the calculated field values with the variations in biological activity. nih.gov

Model Validation: The resulting model's robustness and predictive power are rigorously tested through internal (e.g., leave-one-out cross-validation) and external validation procedures. nih.govresearchgate.net

The output of a 3D-QSAR analysis is often visualized as 3D contour maps superimposed on a representative molecule. researchgate.net These maps highlight regions where specific properties are predicted to influence activity. For example:

Steric Maps (CoMFA/CoMSIA): Green contours might indicate regions where bulky substituents are favorable for activity, while yellow contours show where they are unfavorable.

Electrostatic Maps (CoMFA/CoMSIA): Blue contours could mark areas where positive charges increase activity, while red contours indicate where negative charges are preferred.

Hydrophobic Maps (CoMSIA): Yellow contours might show where hydrophobic groups enhance activity, whereas white contours show where hydrophilic groups are beneficial.

These visual models provide medicinal chemists with intuitive guidance for designing new analogues with potentially improved activity. nih.gov

| Compound | R¹ Substituent (on Piperidine) | R² Substituent (on Nitrofuran) | Biological Activity (e.g., IC₅₀, µM) | Model Role |

|---|---|---|---|---|

| 1 | -H | -H | 10.5 | Training Set |

| 2 | 4-CH₃ | -H | 5.2 | Training Set |

| 3 | 4-F | -H | 2.1 | Training Set |

| 4 | -H | 3-Br | 8.9 | Training Set |

| 5 | 3-OH | -H | 1.5 | Test Set |

Predictive Capabilities of QSAR Models for Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel, untested analogues, thereby accelerating the drug discovery process.

For compounds related to the 5-nitrofuran scaffold, QSAR studies have been successfully employed to predict their antimicrobial and antitubercular activities. nih.govarxiv.org A study on a series of 5-nitrofuran-2-yl derivatives developed a robust QSAR model to predict their inhibitory activity against Mycobacterium tuberculosis H37Rv. arxiv.org The model was built using a training set of 30 molecules and validated with a test set of 10 molecules. arxiv.org Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) were used to establish the correlation. arxiv.org The PLS technique, in particular, yielded a statistically significant model with a correlation coefficient (r²) of 0.8484 for the training set. arxiv.org

Such models identify key molecular descriptors that influence biological activity. For nitrofuran derivatives, electronic properties, represented by the Hammett substituent constant (sigma), and the cyclic voltametric reduction potential have been shown to be significant predictors of antibacterial activity. nih.govacs.org This suggests that the enzymatic reduction of the nitro group is a crucial step for the compound's mechanism of action. researchgate.net Furthermore, topological and structural fragment descriptors, such as the presence of specific functional groups or the number of sulfur atoms, can also play a critical role. aimspress.com

By establishing these relationships, QSAR models can be used to screen virtual libraries of novel analogues of this compound. The predictive power of these models allows for the prioritization of compounds with the highest predicted potency for synthesis and biological testing, optimizing resources and streamlining the development of more effective therapeutic agents. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction between a ligand, such as this compound, and its biological target, typically a protein or enzyme. These methods provide detailed insights into binding modes, affinities, and the dynamic behavior of the ligand-target complex.

Prediction of Ligand-Target Binding Interactions and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The strength of this interaction is estimated using a scoring function, which provides a value for binding affinity, often expressed in kcal/mol. ajprd.com For nitrofuran derivatives, a primary target is bacterial nitroreductase, an enzyme essential for their activation. aimspress.comajprd.com

Docking studies of various nitrofuran analogues into the active site of E. coli nitroreductase (PDB ID: 1YLU) have revealed key binding interactions. researchgate.netajprd.com These studies show that the compounds' binding scores can range from -5.9 to -8.8 kcal/mol. researchgate.netajprd.com For instance, Hydroxymethylnitrofurantoin exhibited a strong binding affinity with a docking score of -8.8 kcal/mol. ajprd.com

The interactions stabilizing the ligand-receptor complex typically involve hydrogen bonds and hydrophobic contacts with specific amino acid residues in the enzyme's active site. Common interacting residues for nitrofuran analogues in nitroreductase include Glutamic acid (GLU 165), Arginine (ARG 10 & 207), Serine (SER 12 & 39), and Lysine (B10760008) (LYS 205). researchgate.netajprd.com The 5-nitrofuran moiety is crucial for these interactions. The ability to predict these binding modes and affinities allows for the rational design of new derivatives of this compound with potentially enhanced potency.

| Compound | Docking Score (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|

| Hydroxymethylnitrofurantoin | -8.8 | GLU 165, ARG 10, ARG 207, SER 12, SER 39, GLN 142, LYS 205 | ajprd.com |

| Nifuroxazide | -8.4 | Not specified | ajprd.com |

| Nitrofurantoin (B1679001) (Standard) | -8.1 | GLU 165, ARG 10, ARG 207, SER 12, SER 39, SER 40, LYS 205, VAL 287, GLY 166, PRO 38 | ajprd.com |

| Furazolidone (B1674277) | -7.6 | Not specified | ajprd.com |

| Nitrofurazone | -7.3 | Not specified | ajprd.com |

Conformational Analysis of Bound Ligands and Induced Fit Phenomena

The three-dimensional shape, or conformation, of a ligand is critical for its ability to bind to a target. For a molecule like this compound, the piperidine ring is not planar and can adopt several conformations, primarily the "chair" and "twist-boat" forms. nih.gov Computational analysis of N-acylpiperidines has shown that while the chair conformation is generally more stable, the twist-boat conformation can be stabilized by interactions within a protein's binding pocket. nih.govacs.org This highlights the importance of conformational flexibility in molecular recognition.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a ligand-protein complex over time. nih.gov These simulations can reveal how the binding of a ligand may induce conformational changes in the target protein, a phenomenon known as "induced fit". nih.gov MD studies can track the movement of atoms and changes in the protein's structure, showing how regions adjacent to the active site might shift to better accommodate the ligand. nih.gov This dynamic interplay is crucial for establishing a stable and high-affinity interaction. By simulating the behavior of the this compound-enzyme complex, researchers can gain a deeper understanding of the binding process and the structural basis of its activity. nih.govnih.gov

Application of In Silico Screening and De Novo Design Methodologies

Beyond analyzing existing compounds, computational chemistry offers powerful tools for the discovery of entirely new molecules. In silico screening and de novo design are two such approaches that can be applied to the 5-nitrofuran scaffold.

In silico (or virtual) screening involves the use of computational methods, like molecular docking, to rapidly assess large libraries of chemical compounds for their potential to bind to a specific biological target. researchgate.net This approach allows researchers to filter through thousands or even millions of molecules to identify a smaller, more manageable set of promising candidates for further investigation. For instance, a virtual library of nitrofuran derivatives could be screened against a target like nitroreductase to identify novel compounds with high predicted binding affinities. zsmu.edu.ua

De novo design, on the other hand, involves creating novel molecules from scratch. arxiv.org These methods use algorithms that build a molecule atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. arxiv.org The design process is guided by a scoring function that optimizes for favorable interactions, such as hydrogen bonds and hydrophobic contacts, ensuring a good fit and high affinity. arxiv.org Starting with the 5-nitrofuran scaffold as a core element, de novo design algorithms could be used to generate novel piperidine-like extensions or other modifications to create entirely new inhibitors with optimized properties. nih.gov These advanced computational strategies are instrumental in designing the next generation of therapeutic agents based on the this compound chemical class.

Bacterial Resistance Mechanisms to Nitrofuran Compounds: an Academic Perspective

Enzymatic Resistance Development

The principal mechanism of resistance to nitrofurans in bacteria, particularly in Escherichia coli, is the impairment of the enzymatic reduction of the nitrofuran molecule. nih.govnih.gov These compounds are prodrugs that require activation by bacterial nitroreductases to form reactive intermediates that are toxic to the cell. researchgate.netnih.gov Consequently, alterations in these enzymes can lead to a resistant phenotype.

Mutations within the genes encoding nitroreductases are the most common cause of nitrofuran resistance. nih.govresearchgate.net The primary enzymes involved are the oxygen-insensitive nitroreductases NfsA and NfsB. nih.govcapes.gov.br A third enzyme, a component of the antioxidant alkyl hydroperoxide reductase known as AhpF, has also been identified as a type II oxygen-sensitive nitroreductase involved in nitrofuran activation. nih.govplos.org

Studies have shown that a stepwise acquisition of mutations in these genes correlates with increasing levels of resistance. First-step resistance, conferring an intermediate level of resistance, typically results from mutations in the nfsA gene. nih.gov Subsequent mutations in the nfsB gene in these nfsA mutants lead to a higher level of resistance. nih.gov

Mutational analyses of clinical and laboratory-selected resistant strains have identified a wide array of genetic alterations in nfsA and nfsB. These include:

Nonsense and Frameshift Mutations: These mutations lead to the production of truncated, non-functional proteins. ox.ac.uk

Missense Mutations: Single nucleotide substitutions can result in amino acid changes that impair the enzyme's ability to bind to the nitrofuran substrate or its essential cofactor, flavin mononucleotide (FMN). ox.ac.ukmdpi.com

Insertional Inactivation: The integration of insertion sequence elements (e.g., IS1, IS2, IS5, IS30, IS186) into the coding sequences of nfsA and nfsB can disrupt gene function. nih.govcapes.gov.br

Mutations in the ahpF gene have also been identified in furazolidone-resistant mutants of E. coli that lack both nfsA and nfsB, indicating its role as an additional nitrofuran-activating enzyme. nih.govplos.org

Below is a table summarizing key mutations identified in nitroreductase genes and their impact on nitrofuran resistance.

| Gene | Mutation Type | Specific Alteration | Consequence | Reference |

| nfsA | Missense | R203C, H11Y, W212R, A112E, A112T | Reduced enzyme activity leading to resistance | ox.ac.uk |

| nfsA | Insertion | Integration of IS1, IS30, IS186 | Gene inactivation | nih.gov |

| nfsA | Nonsense/Frameshift | Various | Production of truncated, inactive protein | ox.ac.uk |

| nfsB | Missense | R121C, Q142H, F84S, P163H, W46R, K57E, V191G | Reduced enzyme activity leading to resistance | ox.ac.uk |

| nfsB | Insertion | Integration of IS1, IS2, IS5 | Gene inactivation | nih.gov |

| nfsB | Nonsense/Frameshift | Various | Production of truncated, inactive protein | ox.ac.uk |

| ahpF | Various | Not specified | Implicated in furazolidone (B1674277) resistance in nfsA/nfsB deficient strains | nih.govplos.org |

The level of nitroreductase expression and the specific activity of the enzymes are critical determinants of nitrofuran susceptibility. Reduced or abolished nitroreductase activity, resulting from the mutations described above, prevents the conversion of the nitrofuran prodrug into its cytotoxic form, thereby conferring resistance. researchgate.net

Studies have demonstrated a direct correlation between the level of nitroreductase activity in cell extracts and the susceptibility of E. coli to nitrofurans. nih.gov Strains with mutations in nfsA exhibit a significant reduction in nitroreductase activity, while double mutants in both nfsA and nfsB show a near-complete loss of this activity, corresponding to their higher resistance levels. nih.gov

Interestingly, even in the absence of mutations within the nitroreductase genes themselves, downregulated gene expression can also lead to resistance. ox.ac.uk This suggests that regulatory mutations affecting the transcription or translation of nfsA and nfsB can also contribute to the resistant phenotype. Conversely, overexpression of functional nitroreductases can increase sensitivity to nitrofurans. researchgate.net

The following table illustrates the relationship between nitroreductase gene status, enzyme activity, and nitrofuran susceptibility.

| Genotype | Nitroreductase Activity | Phenotype | Reference |

| Wild-type (nfsA⁺, nfsB⁺) | Normal | Susceptible | nih.gov |

| nfsA mutant, nfsB⁺ | Significantly Reduced | Intermediate Resistance | nih.gov |

| nfsA mutant, nfsB mutant | Severely Reduced/Absent | High-Level Resistance | nih.govmdpi.com |

| Downregulated nfsA/nfsB expression | Reduced | Resistance | ox.ac.uk |

Exploration of Non-Enzymatic Resistance Pathways

While enzymatic inactivation is the predominant mechanism of resistance, other, less common pathways have been identified. One notable example is the discovery of a mutated version of the extended-spectrum β-lactamase CTX-M-14 in uropathogenic E. coli. nih.govplos.org This altered enzyme, differing from the wild-type by three amino acid substitutions, was found to confer resistance to both β-lactam antibiotics and nitrofurantoin (B1679001). nih.gov In vitro studies demonstrated that this mutant enzyme could hydrolyze nitrofurantoin, likely by targeting the amide bonds in the hydantoin (B18101) ring. nih.govplos.org This novel mechanism represents a significant concern as it suggests a potential for co-resistance to two distinct classes of antibiotics mediated by a single enzyme.

Research Strategies for Circumventing and Overcoming Acquired Resistance

The growing understanding of nitrofuran resistance mechanisms is guiding the development of strategies to counteract this threat. nih.govresearchgate.netnih.gov A multifaceted approach is necessary to preserve the efficacy of this important antibiotic class.

Key research strategies include:

Development of Novel Nitroreductase-Activated Prodrugs: A deeper understanding of the structure and function of nitroreductases can inform the design of new nitrofuran derivatives that are efficiently activated by the bacterial enzymes but are less susceptible to resistance-conferring mutations. manchester.ac.ukfrontiersin.org

Combination Therapy: Combining nitrofurans with other antimicrobial agents that have different mechanisms of action is a promising strategy. tandfonline.comnih.gov This approach can increase efficacy and reduce the likelihood of resistance emerging, as bacteria would need to acquire multiple mutations simultaneously to survive. tandfonline.com For instance, the synergistic effect of certain β-lactams with other antibiotics has been well-documented. wikipedia.org

Targeting Resistance Mechanisms: Research into inhibitors of the mutated enzymes or efflux pumps could potentially restore susceptibility to nitrofurans in resistant strains. nih.gov

Enhanced Surveillance and Diagnostics: Rapid and accurate detection of nitrofuran-resistant infections is crucial for appropriate clinical management and for monitoring the spread of resistance. researchgate.netnih.gov This includes the development of molecular assays to identify resistance-associated mutations in nfsA, nfsB, and other relevant genes. mdpi.com

Antibiotic Stewardship: Prudent use of nitrofurans and other antibiotics is essential to minimize the selective pressure that drives the emergence and spread of resistance. mdpi.com

A comprehensive understanding of the genetic and biochemical bases of resistance is the cornerstone for developing innovative approaches to ensure the long-term viability of nitrofuran compounds in the fight against bacterial infections. researchgate.netnih.gov

Future Directions and Unresolved Research Challenges for Nitrofuran Piperidine Hybrids

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Efficacy and Broadened Spectrum

The rational design and synthesis of new analogues are pivotal for advancing the therapeutic potential of nitrofuran-piperidine hybrids. Future efforts should be directed towards a systematic exploration of the structure-activity relationships (SAR) to identify key structural motifs responsible for enhanced efficacy and a broader spectrum of activity.

Key Research Objectives:

Modification of the Piperidine (B6355638) Ring: Investigate the impact of substitutions on the piperidine ring. The introduction of various functional groups (e.g., alkyl, aryl, hydroxyl) could modulate lipophilicity, solubility, and target binding affinity. researchgate.net The synthesis of spiropiperidines and condensed piperidine derivatives also presents an avenue for creating novel chemical entities with unique three-dimensional conformations. mdpi.com

Alterations to the Nitrofuran Moiety: While the 5-nitrofuran group is a crucial pharmacophore, exploration of alternative nitroheterocyclic scaffolds could lead to compounds with improved safety profiles. nih.gov Additionally, modifications to the linker connecting the nitrofuran and piperidine rings may influence molecular flexibility and interaction with biological targets.

Broadening the Biological Target Spectrum: Design of hybrids should not be limited to antimicrobial activity. A new series of pyrazolo[3,4-d]pyrimidines based on a phenylfuroxan scaffold were designed, synthesized, and evaluated for their anticancer activities. researchgate.net By incorporating pharmacophores known to interact with specific targets, such as kinases or other enzymes implicated in diseases like cancer or parasitic infections, the therapeutic applications of these hybrids can be expanded. nih.govresearchgate.net For instance, the design of nitric oxide-releasing estra-1,3,5,16-tetraene analogs as dual inhibitors for EGFR and MRP2 has shown promise. researchgate.net

A series of novel thymol (B1683141) derivatives incorporating a sulfonamide moiety were rationally designed and evaluated for their antifungal activities against plant pathogenic fungi. nih.gov Two compounds, 5m and 5t , demonstrated remarkable in vitro antifungal activity against Phytophthora capsici, with EC50 values of 8.420 and 8.414 μg/mL, respectively, outperforming commercial fungicides. nih.gov Another compound, 5v , exhibited excellent in vitro activity against Sclerotinia sclerotiorum with an EC50 value of 12.829 μg/mL and showed over 98% curative and protective efficacies in vivo. nih.gov

| Compound | Target Organism | EC50 (μg/mL) | Reference Fungicides (EC50 μg/mL) |

|---|---|---|---|

| 5m | Phytophthora capsici | 8.420 | Azoxystrobin (20.649), Carbendazim (251.625) |

| 5t | Phytophthora capsici | 8.414 | Azoxystrobin (20.649), Carbendazim (251.625) |

| 5v | Sclerotinia sclerotiorum | 12.829 | Azoxystrobin (63.629) |

In-depth Mechanistic Exploration of Novel Bioactivities and Targets

While the antimicrobial action of nitrofurans is generally attributed to the reduction of the nitro group to reactive intermediates that damage cellular macromolecules, the precise mechanisms of action for nitrofuran-piperidine hybrids remain largely uncharacterized. A deeper understanding of their molecular mechanisms is crucial for rational drug design and for predicting potential resistance mechanisms.

Key Research Areas:

Identification of Cellular Targets: Employing techniques such as proteomics, genomics, and metabolomics can help identify the specific cellular pathways and molecular targets affected by these hybrid compounds. This includes investigating their effects on DNA, RNA, protein synthesis, and essential metabolic enzymes.

Enzyme Inhibition Studies: For hybrids designed with specific enzymatic targets in mind, detailed kinetic studies are necessary to confirm the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov For example, a study on nitrofuran derivatives as inhibitors of Trypanosoma cruzi trypanothione (B104310) reductase revealed an uncompetitive enzyme inhibition pattern. nih.gov

Investigation of Resistance Mechanisms: As with any antimicrobial agent, the potential for resistance development is a significant concern. Research should focus on identifying the genetic and biochemical bases of resistance to nitrofuran-piperidine hybrids.

Advanced Integration of Computational Chemistry with Experimental Approaches for Accelerated Discovery

The integration of computational and experimental methods has become an indispensable tool in modern drug discovery. mdpi.com For nitrofuran-piperidine hybrids, a synergistic approach combining in silico and in vitro/in vivo studies can accelerate the discovery and optimization of lead compounds.

Key Computational and Experimental Strategies:

Virtual Screening and Molecular Docking: Computational methods can be used to screen large libraries of virtual compounds to identify potential hits. frontiersin.org Molecular docking and molecular dynamics simulations can predict the binding modes of these hybrids with their biological targets, providing insights for structural optimization. nih.govnih.gov

Pharmacophore Modeling and QSAR Studies: The development of pharmacophore models and quantitative structure-activity relationship (QSAR) studies can help to identify the key chemical features required for biological activity and to predict the potency of new analogues.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, allowing for the early identification of candidates with favorable pharmacokinetic and safety profiles. frontiersin.org

A study on piperidine/piperazine-based compounds utilized computational studies, including molecular dynamics simulations, to identify crucial amino acid residues that interacted with the most promising compound. nih.govnih.gov

Investigation of Synergistic Effects of 1-(5-Nitrofuran-2-carbonyl)piperidine with Other Antimicrobial Agents

Combination therapy is a well-established strategy to combat drug resistance and enhance therapeutic outcomes. Investigating the synergistic effects of this compound and its analogues with existing antimicrobial agents could lead to more effective treatment regimens.

Key Research Approaches:

Checkerboard Assays: This method is commonly used to assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations. The fractional inhibitory concentration index (FICI) is calculated to quantify the nature of the interaction. mdpi.com A FICI of ≤ 0.5 is indicative of synergy. mdpi.comnih.gov

Time-Kill Kinetic Assays: These studies provide information on the rate and extent of bacterial killing by individual drugs and their combinations over time.

Mechanism of Synergy: Research should aim to elucidate the molecular basis for any observed synergistic interactions. This could involve one agent increasing the uptake of the other, inhibiting a resistance mechanism, or targeting a different step in the same essential pathway.

For instance, a study on chimeric peptides demonstrated synergistic effects when combined with cefotaxime, ciprofloxacin, or erythromycin (B1671065) against multidrug-resistant Acinetobacter baumannii. nih.gov Similarly, combinations of phenolic compounds with traditional antibiotics have shown synergistic effects against Escherichia coli. mdpi.com

| FICI Value | Interpretation |

|---|---|

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 1.0 | Additive |

| > 1.0 to ≤ 4.0 | Indifferent |

| > 4.0 | Antagonism |

Development of Novel Research Tools and Methodologies for Compound Evaluation

The advancement of research on nitrofuran-piperidine hybrids also depends on the development and application of innovative tools and methodologies for their synthesis and biological evaluation.

Key Areas for Development:

High-Throughput Synthesis and Screening: The development of automated and high-throughput methods for the synthesis and screening of compound libraries would significantly accelerate the discovery of new leads.

Advanced Spectroscopic and Analytical Techniques: The use of advanced techniques such as 1H NMR, 13C NMR, and mass spectrometry is essential for the thorough characterization of newly synthesized compounds. nih.gov

In Vivo and Disease-Relevant Models: The evaluation of promising compounds in relevant animal models of infection or disease is a critical step in the preclinical development process.

The synthesis of piperidine derivatives can be achieved through various methods, including hydrogenation/reduction of substituted pyridines, radical-mediated amine cyclization, and one-pot cyclization/reduction cascades of halogenated amides. mdpi.com

Table of Compounds

Q & A

Q. What are the recommended synthetic routes for 1-(5-Nitrofuran-2-carbonyl)piperidine, and how can researchers optimize reaction conditions?

- Methodological Answer : The compound can be synthesized via acylation of piperidine using 5-nitrofuran-2-carbonyl chloride under inert conditions. Key steps include:

- Reagent Preparation : Generate the acyl chloride from 5-nitrofuran-2-carboxylic acid (CAS 645-12-5) using thionyl chloride or oxalyl chloride .

- Coupling Reaction : React the acyl chloride with piperidine in anhydrous dichloromethane or THF at 0–5°C, followed by gradual warming to room temperature. Triethylamine or DMAP can catalyze the reaction .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Optimization Tips : Adjust stoichiometry (1.2:1 acyl chloride:piperidine), control moisture to prevent hydrolysis, and use inert gas purging to minimize side reactions.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for all manipulations to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Desiccate to prevent decomposition .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations immediately .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in CDCl or DMSO-d) to confirm structure. Key signals: nitrofuran protons (δ 7.5–8.5 ppm), piperidine carbons (δ 25–50 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H] expected at m/z 238.06) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 270 nm for nitrofuran absorbance) for purity assessment. Use reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How does the nitrofuran moiety influence the compound’s reactivity and stability under varying experimental conditions?

- Methodological Answer :

- Reactivity : The nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity at the furan ring. This facilitates nucleophilic substitution but may lead to redox-sensitive degradation (e.g., nitro reduction under catalytic hydrogenation) .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include reduced amine derivatives (e.g., 5-aminofuran analogs) .

- Mitigation : Stabilize solutions with antioxidants (e.g., BHT) and avoid prolonged light exposure .

Q. What computational strategies can predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with nitroreductase enzymes (common targets for nitrofuran derivatives). Focus on binding affinity and active-site hydrogen bonding .

- QSAR Modeling : Train models using descriptors like logP, molar refractivity, and nitro group charge density. Validate with experimental IC data from analogous compounds .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and metabolic pathways .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Systematic Variation : Design a factorial experiment varying solvent polarity (THF vs. DCM), base (EtN vs. NaHCO), and temperature. Use ANOVA to identify significant factors .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track acyl chloride formation and intermediate stability .

- Meta-Analysis : Compare literature protocols using the FINER criteria (Feasibility, Novelty, Ethics, Relevance) to isolate optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.